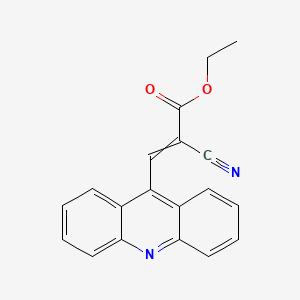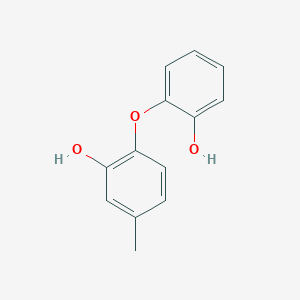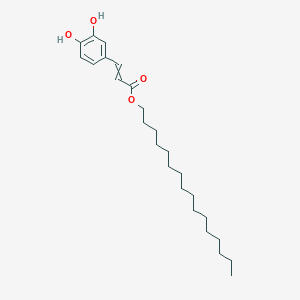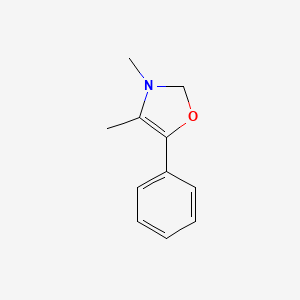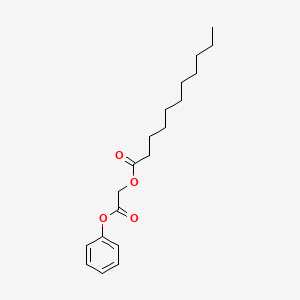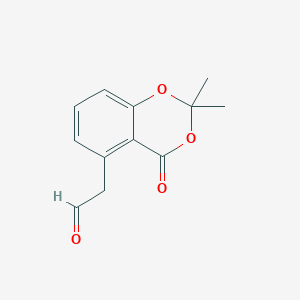
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- is a chemical compound with a complex structure that includes a benzodioxin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Detailed studies on its molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
- 4H-1,3-Benzodioxin-4-one, 5-ethynyl-2,2-dimethyl-
- 4H-1,3-Benzodioxin-6-acetaldehyde, 2,2-dimethyl-
Uniqueness
4H-1,3-Benzodioxin-5-acetaldehyde, 2,2-dimethyl-4-oxo- is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
313644-65-4 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)acetaldehyde |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-9-5-3-4-8(6-7-13)10(9)11(14)16-12/h3-5,7H,6H2,1-2H3 |
Clave InChI |
QOEFBMMCCQGUFW-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC=CC(=C2C(=O)O1)CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



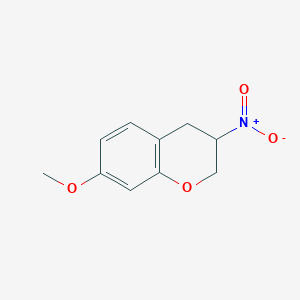
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
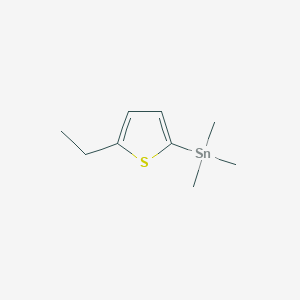
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
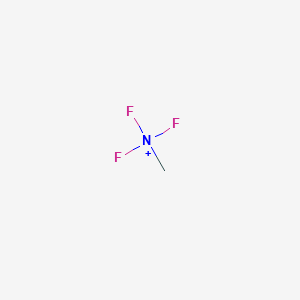
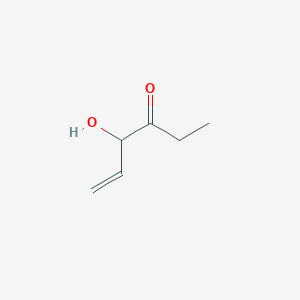

![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
